molecular formula C7H10BrF B6177111 2-bromo-6-fluorospiro[3.3]heptane CAS No. 2715119-82-5

2-bromo-6-fluorospiro[3.3]heptane

Cat. No. B6177111
CAS RN: 2715119-82-5
M. Wt: 193.1
InChI Key:
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Description

2-bromo-6-fluorospiro[3.3]heptane (BFSH) is a fluorinated spirocyclic compound that has been studied for its potential applications in various fields. It has been found to possess unique properties that make it attractive for use in a variety of contexts.

Scientific Research Applications

2-bromo-6-fluorospiro[3.3]heptane has been studied extensively for its potential applications in various fields. It has been found to possess unique properties, such as its ability to act as a catalyst for various organic reactions, as well as its ability to act as a ligand in coordination chemistry. Additionally, 2-bromo-6-fluorospiro[3.3]heptane has been studied for its potential use as a bioactive agent, with studies showing that it is capable of modulating the activity of a variety of enzymes and other proteins.

Mechanism of Action

2-bromo-6-fluorospiro[3.3]heptane is believed to act as an allosteric modulator of enzymes and other proteins. This means that it binds to the active site of the target protein and alters its conformation, thereby modulating its activity. The exact mechanism of action is still being studied, but it is believed that 2-bromo-6-fluorospiro[3.3]heptane binds to the active site of the enzyme and induces conformational changes that result in the inhibition or activation of the enzyme.
Biochemical and Physiological Effects
2-bromo-6-fluorospiro[3.3]heptane has been found to have a variety of biochemical and physiological effects. Studies have shown that it can act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. Additionally, 2-bromo-6-fluorospiro[3.3]heptane has been found to act as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

2-bromo-6-fluorospiro[3.3]heptane is a relatively easy compound to synthesize in the laboratory, making it an attractive option for use in various experiments. Additionally, its ability to act as a catalyst for various organic reactions makes it a useful tool for researchers. However, 2-bromo-6-fluorospiro[3.3]heptane is a highly reactive compound, and thus must be handled with extreme caution in the laboratory.

Future Directions

As 2-bromo-6-fluorospiro[3.3]heptane has been found to possess a variety of unique properties, there are numerous potential future directions for research. For example, further studies could be conducted to investigate the potential therapeutic applications of 2-bromo-6-fluorospiro[3.3]heptane, as well as its potential use as a catalyst for organic reactions. Additionally, studies could be conducted to investigate the mechanism of action of 2-bromo-6-fluorospiro[3.3]heptane and its effects on various biochemical and physiological processes. Finally, studies could be conducted to investigate the potential toxicity of 2-bromo-6-fluorospiro[3.3]heptane and its potential for use as a bioactive agent.

Synthesis Methods

2-bromo-6-fluorospiro[3.3]heptane is synthesized through a two-step method. The first step involves the reaction of 2-bromo-6-fluoro-1,3-dioxane with an excess of 1,3-dihydroxy-2-butene. This reaction is catalyzed by a Lewis acid, such as aluminum chloride, and yields 2-bromo-6-fluorospiro[3.3]heptane as the major product. The second step involves the deprotection of the tert-butyl ester group, which is accomplished by treatment with aqueous base, such as sodium hydroxide, to yield the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-6-fluorospiro[3.3]heptane involves the reaction of cycloheptene with bromine to form 2-bromocycloheptene, which is then reacted with hydrogen fluoride to form 2-bromo-6-fluorocycloheptene. This intermediate is then cyclized to form the final product, 2-bromo-6-fluorospiro[3.3]heptane.", "Starting Materials": [ "Cycloheptene", "Bromine", "Hydrogen fluoride" ], "Reaction": [ "Step 1: Cycloheptene is reacted with bromine in the presence of a catalyst such as iron or aluminum chloride to form 2-bromocycloheptene.", "Step 2: 2-bromocycloheptene is then reacted with hydrogen fluoride in the presence of a catalyst such as antimony trifluoride to form 2-bromo-6-fluorocycloheptene.", "Step 3: The intermediate 2-bromo-6-fluorocycloheptene is then cyclized by heating it in the presence of a Lewis acid catalyst such as aluminum chloride to form the final product, 2-bromo-6-fluorospiro[3.3]heptane." ] }

CAS RN

2715119-82-5

Product Name

2-bromo-6-fluorospiro[3.3]heptane

Molecular Formula

C7H10BrF

Molecular Weight

193.1

Purity

95

Origin of Product

United States

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